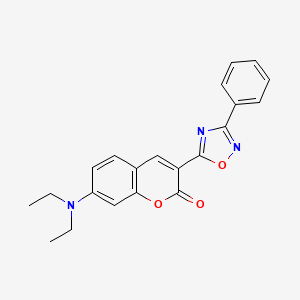

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

7-(Diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one (referred to as ST-1353 or 271 in synthetic studies) is a coumarin-based heterocyclic compound characterized by a 1,2,4-oxadiazole ring substituted with a phenyl group at position 3 and a diethylamino group at position 7 of the coumarin backbone. This structural configuration confers unique photophysical and pharmacological properties, making it a candidate for applications in medicinal chemistry and receptor-binding studies.

Synthesis: ST-1353 is synthesized via microwave-assisted cyclocondensation of 7-(diethylamino)-2-oxo-2H-chromen-3-carboxylic acid (213) and (Z)-N'-hydroxybenzamidine (191). This method offers advantages in reaction efficiency and yield compared to traditional thermal approaches . The compound’s design was initially aimed at probing the binding pocket of the S1P1 receptor, where its acrylamide derivatives (e.g., ST-1426) were used for covalent labeling of cysteine residues in receptor side chains .

Properties

IUPAC Name |

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-22-19(23-27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGYVUDYCGHHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Synthesis: The synthesis typically starts with the preparation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl) chromen-2-one. This involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with salicylaldehyde under acidic or basic conditions to form the chromenone backbone.

Substitution Reaction: The chromenone intermediate is then subjected to an electrophilic substitution reaction with diethylamine to introduce the diethylamino group at the 7-position. This step generally employs a catalyst like palladium or copper and occurs under moderate temperatures (50-80°C) in a polar aprotic solvent such as DMF (dimethylformamide).

Industrial Production Methods: Large-scale industrial production requires optimization of reaction conditions to enhance yield and purity. This includes:

Reagent Purity: Ensuring high purity of diethylamine and 3-phenyl-1,2,4-oxadiazol-5-amine.

Reaction Environment: Utilizing continuous flow reactors to maintain optimal temperatures and reaction times.

Catalyst Recovery: Implementing efficient recovery and reuse of catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation to introduce hydroxyl groups or other functional groups, typically using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions may employ agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.

Substitution: Various nucleophilic substitution reactions can replace the diethylamino or oxadiazol moieties with other groups, expanding its utility.

Common Reagents and Conditions:

Oxidizing Agents: m-chloroperbenzoic acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with platinum or palladium catalysts.

Solvents: DMF, dichloromethane, ethanol.

Major Products Formed:

Hydroxylated Derivatives: Introduction of hydroxyl groups enhances solubility and reactivity.

Aminated Products: Amines or other nitrogen-containing groups offer additional binding sites for metal ions or biomolecules.

Scientific Research Applications

The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds significant value across several disciplines:

Chemistry:

Fluorescent Probes: Due to its unique structure, it acts as a fluorophore in detecting metal ions or pH changes in chemical and biological systems.

Biology:

Bioimaging: Its fluorescent properties enable visualization of cellular and subcellular structures in live cell imaging techniques.

Enzyme Inhibition Studies: Potential inhibitor for enzymes involved in disease pathways, aiding drug discovery.

Medicine:

Anticancer Agents: Preliminary studies indicate its ability to disrupt cancer cell proliferation, making it a candidate for chemotherapy drugs.

Antimicrobial Properties: Effective against a range of bacterial and fungal strains, with potential application in treating infections.

Industry:

Dye and Pigment Industry: Utilized in the development of dyes with specific fluorescence for textiles and plastics.

Optoelectronics: Component in the fabrication of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.

Mechanism of Action

The mechanism by which the compound exerts its effects varies by application:

Fluorescent Probes:

The diethylamino group enhances electron-donating ability, altering fluorescence properties upon interaction with target ions or molecules.

Bioimaging:

Its chromenone backbone allows high-affinity binding to biomolecular structures, emitting fluorescence upon excitation, thereby tagging specific cellular components.

Enzyme Inhibition:

The oxadiazole ring mimics natural enzyme substrates, competitively inhibiting enzymatic activity and disrupting metabolic pathways in pathogens or cancer cells.

Comparison with Similar Compounds

To contextualize the properties of ST-1353, it is critical to compare it with structurally or functionally analogous compounds. The following analysis focuses on structural analogs , synthetic methodologies , and pharmacological profiles .

Structural Analogs

Key Structural Differences :

- ST-1353 vs. Compound 77: While both share a coumarin backbone, ST-1353 features a rigid 1,2,4-oxadiazole ring, whereas compound 77 contains a chalcone (α,β-unsaturated ketone) moiety. The diethylamino group in both compounds likely enhances solubility and fluorescence .

- ST-1353 vs. Compound 11 : The latter uses a chromone (benzopyran-4-one) backbone instead of coumarin (benzopyran-2-one), which alters electronic properties and biological interactions. Both incorporate phenyl-oxadiazole groups but differ in substitution patterns .

Pharmacological Profiles

- Anti-Cancer Activity : Compound 77 exhibits potent activity against cancer cell lines (e.g., HCT-116, SF539) by inducing apoptosis, whereas ST-1353’s primary application lies in receptor-binding studies .

- Antimicrobial Activity : Compound 2c demonstrates selective antimycobacterial activity against M. smegmatis (IC50 > 100 μM against A549 cells), highlighting its therapeutic window. In contrast, ST-1353 lacks reported antimicrobial data .

- Receptor Interaction : ST-1353 derivatives (e.g., ST-1426) enable covalent labeling of S1P1 receptors, a feature absent in chalcone or chromone analogs .

Biological Activity

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound exhibits a complex structure characterized by a chromen-2-one core, a diethylamino group, and a phenyl-substituted 1,2,4-oxadiazole moiety. The unique combination of these structural components contributes to its diverse biological activities and potential applications in medicinal chemistry and material sciences.

- Molecular Formula : C19H17N3O3

- Molecular Weight : Approximately 333.36 g/mol

- Structural Features : The presence of the oxadiazole ring enhances the electronic properties of the compound, making it suitable for various applications in drug development and material sciences.

Biological Activities

The biological activity of this compound is significant due to its structural components. Compounds containing chromen-2-one and oxadiazole moieties have been reported to exhibit various pharmacological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of chromen-2-one possess antibacterial properties against various strains of bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

- Anticancer Properties : Similar compounds have shown potential as microtubule inhibitors. For instance, related compounds have been demonstrated to induce cell cycle arrest in cancer cells and promote apoptotic cell death . The specific mechanisms often involve interaction with microtubules, which are critical for mitotic spindle formation.

- Enzyme Inhibition : The oxadiazole moiety may enhance the compound's ability to inhibit specific enzymes, contributing to anti-inflammatory and anticancer effects .

The exact mechanism of action for this compound typically involves interactions with enzymes or receptors that mediate biological responses. For example, it may act by disrupting microtubule dynamics or inhibiting specific signaling pathways associated with cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for fluorescence properties |

| 4-Methylumbelliferone | Methyl group at position 4 | Exhibits strong fluorescence |

| 5-Methylisoxazole | Methyl group on isoxazole | Exhibits antimicrobial properties |

| 5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazole | Aminomethyl group substitution | Anticancer properties |

This table highlights that while many compounds share similar structural features with this compound, each exhibits unique biological activities based on their specific substitutions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the chromen-2-one structure. For instance:

- Antimicrobial Studies : A series of derivatives were synthesized and tested against bacterial strains. Compounds showed varying degrees of efficacy against Staphylococcus pneumoniae, with some exhibiting significant antibacterial activity .

- Cancer Cell Studies : Research has demonstrated that related compounds can effectively target multidrug-resistant cancer cells by disrupting microtubule dynamics . These findings suggest potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.